molecular formula C14H22N2O4 B12791335 benzene-1,3-dicarboxylic acid;hexane-1,6-diamine CAS No. 13534-28-6

benzene-1,3-dicarboxylic acid;hexane-1,6-diamine

Cat. No.: B12791335
CAS No.: 13534-28-6
M. Wt: 282.34 g/mol
InChI Key: FITNAOAKVDEJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

Benzene-1,3-dicarboxylic acid, systematically named 1,3-benzenedicarboxylic acid, is an aromatic compound with two carboxyl groups positioned at the meta positions of the benzene ring. Its molecular formula is $$ \text{C}8\text{H}6\text{O}_4 $$, and it is commonly referred to as isophthalic acid (IPA) in industrial contexts. The compound’s CAS Registry Number, 121-91-5, distinguishes it from its ortho- and para-isomers (phthalic and terephthalic acids, respectively). Its rigid planar structure and hydrogen-bonding capacity between carboxyl groups contribute to its utility in polymer synthesis.

Hexane-1,6-diamine, or 1,6-diaminohexane, is an aliphatic diamine with the formula $$ \text{C}6\text{H}{16}\text{N}_2 $$. Known industrially as HMDA (hexamethylenediamine), it features a six-carbon alkyl chain terminated by primary amine groups at both ends. The compound’s CAS Number, 124-09-4, and linear conformation enable its role as a spacer in polyamide formation, where it reacts with dicarboxylic acids to form long-chain polymers.

Compound Systematic Name Molecular Formula CAS Number Key Structural Features
Benzene-1,3-dicarboxylic acid 1,3-benzenedicarboxylic acid $$ \text{C}8\text{H}6\text{O}_4 $$ 121-91-5 Meta-oriented carboxyl groups on benzene ring
Hexane-1,6-diamine 1,6-diaminohexane $$ \text{C}6\text{H}{16}\text{N}_2 $$ 124-09-4 Linear alkyl chain with terminal amine groups

Historical Development of Aromatic Dicarboxylic Acid-Diamine Systems

The integration of aromatic dicarboxylic acids and diamines into polymer systems emerged during the mid-20th century, driven by demands for heat-resistant and high-strength materials. Isophthalic acid gained prominence in the 1960s as a comonomer in unsaturated polyester resins, where its meta-substitution improved thermal stability compared to ortho-phthalic anhydride. Concurrently, DuPont’s development of meta-aramid fibers (e.g., Nomex®) utilized isophthalic acid derivatives, such as isophthaloyl chloride, paired with m-phenylenediamine to create flame-resistant polymers.

HMDA’s history is rooted in the 1930s with Wallace Carothers’ pioneering work on polyamides at DuPont. Its reaction with adipic acid yielded nylon 6,6, the first synthetic fiber to rival silk in strength and durability. By the 1950s, HMDA-based nylons dominated textile and engineering applications, catalyzing advancements in injection molding and composite materials.

Significance in Polymer Chemistry and Materials Science

Isophthalic acid and HMDA occupy complementary niches in polymer design. The former’s aromatic rigidity enhances the glass transition temperatures ($$ T_g $$) and chemical resistance of polyesters and polyamides. For example, isophthalic acid-modified polyethylene terephthalate (PET) exhibits improved hydrolytic stability, making it suitable for beverage containers. In meta-aramids like Nomex®, its incorporation yields fibers that withstand temperatures exceeding 370°C, critical for firefighting gear and electrical insulation.

HMDA’s flexibility and amine reactivity make it indispensable in aliphatic polyamides. Nylon 6,6, synthesized from HMDA and adipic acid, achieves a balance of tensile strength (up to 90 MPa) and abrasion resistance, underpinning its use in automotive components and textiles. Recent innovations include HMDA-derived polyphthalamides (PPAs), which integrate aromatic acids for enhanced thermal performance in electronics.

The synergy between these monomers is evident in hybrid systems, such as polyamide-imides, where isophthalic acid’s aromaticity and HMDA’s conformational flexibility are combined to optimize processability and mechanical properties. Such advancements highlight their enduring relevance in materials science.

Properties

CAS No.

13534-28-6

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;hexane-1,6-diamine

InChI

InChI=1S/C8H6O4.C6H16N2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5-3-1-2-4-6-8/h1-4H,(H,9,10)(H,11,12);1-8H2

InChI Key

FITNAOAKVDEJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCCN)CCN

Related CAS

25722-07-0
13534-28-6

Origin of Product

United States

Preparation Methods

Direct Condensation Reaction

The primary method to prepare benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves a condensation reaction between the dicarboxylic acid and the diamine. This reaction forms amide bonds by nucleophilic attack of the amine groups on the carbonyl carbons of the carboxylic acid groups, releasing water as a byproduct.

General Reaction:

$$
\text{Benzene-1,3-dicarboxylic acid} + \text{Hexane-1,6-diamine} \rightarrow \text{Polyamide} + H_2O
$$

  • The reaction is typically conducted under controlled elevated temperatures (around 180–250 °C) to facilitate water removal and drive the equilibrium toward polymer formation.
  • Catalysts such as acid catalysts (e.g., sulfuric acid) or base catalysts may be used to enhance reaction rates.
  • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be employed to dissolve reactants and control the reaction environment.
  • The process is a condensation polymerization , producing polyamide chains with repeating amide linkages.

Industrial Polymerization Process

In industrial settings, the preparation is scaled up to produce polyamides for fibers and plastics:

  • Reactants are mixed in stoichiometric ratios and heated in reactors equipped with systems to continuously remove water.
  • High temperatures and sometimes reduced pressure are applied to shift the reaction equilibrium.
  • The resulting polymer is isolated, purified, and processed into fibers, films, or molded products.
  • The polymerization kinetics and molecular weight distribution are monitored by techniques such as gel permeation chromatography (GPC).

Synthesis of Hexane-1,6-diamine (Component Preparation)

Hexane-1,6-diamine is often synthesized from adipic acid (hexanedioic acid) through a two-step process:

Alternatively, adipic acid can be converted to its acid chloride using thionyl chloride (SOCl2), followed by reaction with ammonia to form the diamine.

Reaction Mechanism

  • The amine nitrogen attacks the electrophilic carbonyl carbon of the carboxylic acid group.
  • This forms a tetrahedral intermediate, which collapses to release a water molecule and form an amide bond.
  • Repetition of this reaction at both ends of the diamine and dicarboxylic acid leads to polymer chain growth.
  • Hydrogen bonding between amide groups contributes to the mechanical strength and thermal stability of the resulting polyamide.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Temperature 180–250 °C Elevated to drive condensation and remove water
Pressure Atmospheric to reduced pressure Reduced pressure helps remove water vapor
Solvent DMF, DMSO, or bulk (solventless) Solvent choice affects solubility and reaction rate
Catalyst Acidic (e.g., H2SO4) or basic catalysts Catalysts accelerate amide bond formation
Reaction Time Several hours to days Depends on scale and desired molecular weight
Water Removal Continuous distillation or vacuum Essential to shift equilibrium toward polymer

Analytical and Research Findings

  • Spectroscopic Confirmation : FTIR spectroscopy shows characteristic amide I bands near 1650 cm⁻¹, confirming amide bond formation. NMR spectroscopy reveals disappearance of -NH2 and -COOH signals, replaced by amide signals.
  • Molecular Weight Analysis : Gel permeation chromatography (GPC) is used to determine polymer molecular weight and distribution, critical for material properties.
  • Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) show high thermal stability due to strong hydrogen bonding in the polyamide chains.
  • Structural Studies : X-ray crystallography of coordination polymers derived from these monomers reveals bond lengths and angles consistent with amide linkages and hydrogen bonding networks.

Summary Table of Preparation Methods

Preparation Method Description Key Conditions Advantages Limitations
Direct Condensation Reaction of benzene-1,3-dicarboxylic acid with hexane-1,6-diamine 180–250 °C, catalysts, water removal Simple, direct synthesis of polyamide Requires high temperature, water removal
Industrial Polymerization Large-scale condensation polymerization Controlled temperature, pressure, catalyst High yield, scalable Requires specialized equipment
Hexane-1,6-diamine Synthesis From adipic acid via acid chloride and ammonia or hydrogenation of adiponitrile Multi-step, involves SOCl2, NH3, hydrogenation Produces pure diamine precursor Multi-step, requires hazardous reagents

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarboxylic acid;hexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

    Reduction: Reduction can lead to the formation of primary amines and alcohols.

    Substitution: The aromatic ring in benzene-1,3-dicarboxylic acid can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids and amines.

    Reduction: Produces primary amines and alcohols.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Recent studies have explored the potential of benzene-1,3-dicarboxylic acid; hexane-1,6-diamine in biomedical fields. Its properties make it suitable for drug delivery systems and tissue engineering scaffolds. The compound can form hydrogels that are biocompatible and can be tailored for controlled drug release .

Case Study: Tissue Engineering Scaffolds

A study investigated the use of polyamide scaffolds derived from benzene-1,3-dicarboxylic acid; hexane-1,6-diamine for bone tissue engineering. The scaffolds demonstrated favorable mechanical properties and biocompatibility, supporting cell adhesion and proliferation. This application highlights the compound's versatility beyond traditional uses in textiles .

Industrial Applications

Engineering Plastics

The compound's role extends into the production of engineering plastics that require high thermal stability and mechanical strength. These materials are utilized in automotive parts, electrical components, and consumer goods where performance under stress is critical.

Table 2: Industrial Applications of Nylon-6,6

ApplicationDescription
Automotive PartsUsed for lightweight components that require strength and heat resistance.
Electrical ComponentsInsulation materials due to their dielectric properties.
Consumer GoodsDurable products like luggage and outdoor gear.

Summary

Benzene-1,3-dicarboxylic acid; hexane-1,6-diamine serves as a crucial building block in various applications ranging from textiles to biomedical devices. Its ability to form robust polyamides allows for innovative solutions across multiple sectors. Ongoing research continues to uncover new potential uses for this compound in advanced materials science.

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboxylic acid;hexane-1,6-diamine involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This results in the formation of a polyamide chain, which imparts unique mechanical and thermal properties to the material. The molecular targets and pathways involved include the interaction of the amide bonds with other functional groups in the polymer matrix, leading to enhanced stability and performance.

Comparison with Similar Compounds

Key Properties:
Property Benzene-1,3-Dicarboxylic Acid Hexane-1,6-Diamine
Molecular Formula C₈H₆O₄ C₆H₁₆N₂
Functional Groups Two -COOH groups Two -NH₂ groups
Structural Role Rigid, aromatic linker Flexible, aliphatic spacer
Common Applications Polyesters, metal-organic frameworks (MOFs) Nylon-6,6, epoxy curing agents
Adipic Acid-Hexane-1,6-Diamine Salt (AH Salt, CAS 3323-53-3)

This 1:1 salt, formed between adipic acid (hexanedioic acid) and hexane-1,6-diamine, serves as a benchmark for aliphatic diacid-diamine systems.

Parameter AH Salt Benzene-1,3-Dicarboxylic Acid + Hexane-1,6-Diamine System
Structure Aliphatic salt (HOOC-(CH₂)₄-COOH·H₂N-(CH₂)₆-NH₂) Aromatic-aliphatic hybrid (potential polyamide or supramolecular network)
Solubility 468 g/L (21°C) Likely lower due to aromatic rigidity; data not explicitly reported
Melting Point 202°C Expected higher (aromatic systems often >250°C)
pH (10% solution) 7.8 Not applicable (non-ionic polymeric systems)
log Kow -4.4 (hydrophilic) Estimated higher (aromatic component increases hydrophobicity)
Applications Industrial intermediates, corrosion inhibitors Supramolecular hosts, specialty polyamides

Key Differences :

  • The AH salt’s aliphatic structure confers high solubility and flexibility, whereas the benzene-1,3-dicarboxylic acid system offers rigidity and thermal stability .
  • The meta-substitution in benzene-1,3-dicarboxylic acid creates bent geometries (~120°), enabling unique supramolecular architectures compared to linear AH salt systems .
Polyamide Systems with Other Dicarboxylic Acids
Compound Comparison Highlights
Polyamide 6,6 (PA 6,6) Derived from adipic acid and hexane-1,6-diamine. Unlike benzene-1,3-dicarboxylic acid-based systems, PA 6,6 has superior crystallinity and mechanical strength due to its aliphatic symmetry .
Polyamide from Terephthalic Acid Benzene-1,4-dicarboxylic acid (terephthalic acid) produces stiffer, higher-melting polyamides (e.g., Kevlar analogs). The meta-substituted benzene-1,3-dicarboxylic acid likely reduces crystallinity, yielding less rigid materials .
Polyamide Acid Precursors Benzene-1,3-dicarboxylic acid analogs (e.g., with pyromellitic dianhydride) form thermally stable polyimide precursors, whereas AH salt derivatives lack this high-temperature utility .
Supramolecular Analogues

Benzene-1,3-dicarboxylic acid is used in triple-stranded metallosupramolecules with hydrophobic voids, contrasting with simpler salts like AH. These systems exploit the meta-carboxylate’s angular geometry to create cavity-rich structures for guest encapsulation—a feature absent in linear aliphatic systems .

Biological Activity

Benzene-1,3-dicarboxylic acid; hexane-1,6-diamine, also known as isophthalic acid and hexamethylenediamine, respectively, is a compound of significant interest in various scientific fields due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is formed through the condensation reaction of benzene-1,3-dicarboxylic acid and hexane-1,6-diamine. The resulting structure features amide bonds that contribute to the formation of polyamides, particularly Nylon 6,6. This polyamide exhibits high strength and durability due to hydrogen bonding and other intermolecular interactions.

The primary mechanism of action involves the formation of amide bonds between the carboxylic acid groups of benzene-1,3-dicarboxylic acid and the amine groups of hexane-1,6-diamine. This reaction leads to the creation of polyamide chains that possess distinct mechanical properties. The biological implications of these properties are significant in biomedical applications such as drug delivery systems and tissue engineering.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzene-1,3-dicarboxylic acid exhibit notable antimicrobial properties. For instance, compounds synthesized from similar dicarboxylic acids have shown effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than those for standard antibiotics like oxytetracycline .

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Benzene-1,3-Dicarboxylic Acid DerivativeStaphylococcus aureus7.815.6
Benzene-1,3-Dicarboxylic Acid DerivativeEscherichia coli15.631.25

This table summarizes the antibacterial activity observed in studies where derivatives were tested against Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of benzene-1,3-dicarboxylic acid derivatives on human cell lines. These studies indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various derivatives of benzene-1,3-dicarboxylic acid revealed promising antimicrobial activity against multiple strains of bacteria. The synthesized compounds were tested using broth dilution methods to determine their MIC and MBC values. The results indicated that some derivatives were up to 16 times more effective than conventional antibiotics against resistant bacterial strains .

Case Study 2: Biocompatibility in Medical Applications

Research has also been conducted on the biocompatibility of polyamides derived from benzene-1,3-dicarboxylic acid and hexane-1,6-diamine for use in medical devices. These studies assess how well the materials integrate with biological tissues and their potential for use in drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.